molecular formula C8H11NO2 B12547174 3-Methoxy-2,6-dimethylpyridin-4(1H)-one CAS No. 162647-41-8

3-Methoxy-2,6-dimethylpyridin-4(1H)-one

Cat. No.: B12547174
CAS No.: 162647-41-8
M. Wt: 153.18 g/mol
InChI Key: MTKAOPGTNSCCRB-UHFFFAOYSA-N
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Description

3-Methoxy-2,6-dimethylpyridin-4(1H)-one (CID: 22574695) is an organic compound with the molecular formula C8H11NO2 . This compound belongs to the class of 3-hydroxy-4(1H)-pyridinones (3,4-HOPO), which are extensively studied as chelating agents for metal ions . While specific studies on this compound are limited, its core structure is a subject of interest in medicinal and coordination chemistry. Researchers investigate hydroxypyridinone derivatives like this for their potential to coordinate to iron and other metal ions, such as Al³⁺, Cu²⁺, and Zn²⁺, which is relevant for developing treatments for conditions like iron overload . The structural motif is also valuable as a synthetic building block for the preparation of more complex molecules in pharmaceutical research and chemical development. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

162647-41-8

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-methoxy-2,6-dimethyl-1H-pyridin-4-one

InChI

InChI=1S/C8H11NO2/c1-5-4-7(10)8(11-3)6(2)9-5/h4H,1-3H3,(H,9,10)

InChI Key

MTKAOPGTNSCCRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,6-dimethylpyridin-4(1H)-one typically involves the reaction of 2,6-dimethylpyridine with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methoxy group. The process can be summarized as follows:

    Starting Material: 2,6-dimethylpyridine

    Reagent: Methanol

    Catalyst: Acidic or basic catalyst

    Conditions: Elevated temperature and pressure

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-2,6-dimethylpyridin-4(1H)-one may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods can optimize the reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,6-dimethylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Gastrointestinal Disorders Treatment:
One of the prominent applications of 3-Methoxy-2,6-dimethylpyridin-4(1H)-one is in the development of drugs aimed at treating gastrointestinal disorders. Research indicates that derivatives of pyridone compounds exhibit significant acid secretion inhibitory activity, making them suitable candidates for managing conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) . These compounds are noted for their stability and potency compared to traditional proton pump inhibitors (PPIs), potentially leading to lower dosages and reduced side effects .

Cancer Therapeutics:
Recent studies have explored the role of this compound in cancer treatment. It has been identified as a weak inhibitor of PKMYT1, a kinase implicated in the progression of certain cancers. The optimization of its structure has led to the development of more potent analogs that show promise in inhibiting tumor cell growth, particularly in cases involving CCNE1 amplification . This suggests that 3-Methoxy-2,6-dimethylpyridin-4(1H)-one could serve as a lead compound in designing selective inhibitors for cancer therapy.

Case Studies

Case Study: Development as a Proton Pump Inhibitor
A study highlighted the synthesis and evaluation of various pyridone derivatives, including 3-Methoxy-2,6-dimethylpyridin-4(1H)-one, which demonstrated superior efficacy as acid secretion inhibitors compared to existing PPIs. The research involved extensive structure-activity relationship (SAR) studies to identify key modifications that enhance potency while maintaining safety profiles .

Case Study: PKMYT1 Inhibition
In another investigation, modifications to the structure of 3-Methoxy-2,6-dimethylpyridin-4(1H)-one led to the identification of more effective PKMYT1 inhibitors. The study utilized both computational modeling and experimental assays to optimize the analogs for better selectivity and potency against cancer cell lines . The findings indicate a promising pathway for developing targeted cancer therapies using this compound.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,6-dimethylpyridin-4(1H)-one involves its interaction with specific molecular targets. The methoxy and dimethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs in the Pyridinone Family

The most relevant structural analog is 3,5-dichloro-2,6-dimethylpyridin-4(1H)-one (Clopidol) , an antiparasitic agent used in veterinary medicine . Below is a detailed comparison:

Table 1: Comparative Analysis of Pyridinone Derivatives
Property 3-Methoxy-2,6-dimethylpyridin-4(1H)-one Clopidol (3,5-Dichloro-2,6-dimethylpyridin-4(1H)-one)
Substituents 3-OCH₃, 2-CH₃, 6-CH₃ 3-Cl, 5-Cl, 2-CH₃, 6-CH₃
Molecular Weight ~167.18 g/mol (estimated) 192.04 g/mol
Electron Effects Methoxy (electron-donating) Chloro (electron-withdrawing)
Bioactivity Not reported in provided evidence Antiparasitic (coccidiostat)
Polarity/Solubility Likely higher polarity due to OCH₃ Lower polarity; enhanced lipophilicity from Cl substituents
Synthetic Routes Not detailed in evidence Derived from condensation of aminobenzenethiols and glycidates (analogous methods inferred)
Key Differences and Implications:

This difference could influence interactions with biological targets or solvents. Chloro groups in Clopidol improve metabolic stability and membrane permeability, critical for its antiparasitic activity .

Biological Activity: Clopidol’s efficacy against coccidiosis is attributed to its ability to disrupt ion transport in parasites, a mechanism linked to its halogen substituents . The methoxy analog may lack this activity but could exhibit novel pharmacological properties due to altered electronic and steric profiles.

Comparison with Non-Pyridinone Heterocycles

describes benzothiazepinone derivatives (e.g., (±)cis-2-(4-methoxyphenyl)-3-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one) . Though structurally distinct (seven-membered ring with sulfur), these compounds share functional groups (methoxy, methyl) and synthesis strategies (condensation under nitrogen atmosphere). Key contrasts include:

  • Applications: Benzothiazepinones are explored for cardiovascular and neurological applications, whereas pyridinones like Clopidol are specialized in antiparasitic roles.

Biological Activity

3-Methoxy-2,6-dimethylpyridin-4(1H)-one, also known by its CAS number 162647-41-8, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a methoxy group and two methyl substituents on the pyridine ring, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of 3-Methoxy-2,6-dimethylpyridin-4(1H)-one, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC9H11NO
Molecular Weight165.19 g/mol
IUPAC Name3-Methoxy-2,6-dimethylpyridin-4(1H)-one
CAS Number162647-41-8

The biological activity of 3-Methoxy-2,6-dimethylpyridin-4(1H)-one is primarily attributed to its interaction with various molecular targets within biological systems. The compound may act through:

  • Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
  • Receptor Modulation : Preliminary studies indicate that it may interact with receptors associated with neurotransmission and metabolic regulation.

Antioxidant Activity

Research has indicated that 3-Methoxy-2,6-dimethylpyridin-4(1H)-one exhibits significant antioxidant properties. A study demonstrated that it could scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests a potential role in managing inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of 3-Methoxy-2,6-dimethylpyridin-4(1H)-one has been investigated in models of neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions, indicating its potential utility in treating conditions like Alzheimer's disease .

Case Studies

  • Neuroprotection in Animal Models : In a study involving mice subjected to oxidative stress, administration of 3-Methoxy-2,6-dimethylpyridin-4(1H)-one resulted in decreased neuronal apoptosis and improved cognitive function as assessed by behavioral tests .
  • Anti-inflammatory Response : Clinical trials have explored the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after treatment .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of 3-Methoxy-2,6-dimethylpyridin-4(1H)-one to enhance its therapeutic efficacy. Studies have shown that modifications to its structure can improve its bioavailability and selectivity towards specific biological targets .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Optimize solvent polarity to enhance yield (e.g., DMF for polar intermediates, toluene for non-polar steps) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Characterization requires a combination of techniques:

  • 1H/13C NMR : Identify substituents (e.g., methoxy δ 3.8 ppm, methyl δ 2.1–2.3 ppm) and confirm the pyridinone ring structure .
  • IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ and O–CH₃ vibrations at ~2850 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 166.1 for C₈H₁₁NO₂) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. Methodological Insight :

  • Use differential pulse voltammetry (DPV) for simultaneous detection of redox-active species.
  • Validate reproducibility by testing electrode stability over 50+ cycles .

Advanced: How do substituent modifications influence bioactivity in pyridinone derivatives?

Substituent effects are critical for structure-activity relationships (SAR):

  • 3-Methoxy vs. 3-Hydroxy : Methoxy groups enhance lipophilicity and metabolic stability compared to hydroxy derivatives, which may improve membrane permeability in antimicrobial studies .
  • Methyl Groups (2,6-positions) : Bulky substituents restrict molecular rotation, potentially enhancing binding affinity to bacterial targets (e.g., Pseudomonas aeruginosa biofilm inhibition) .

Q. Case Study :

  • 2-Substituted 3-hydroxy derivatives showed dual-action biofilm inhibition (IC₅₀ = 8–12 µM), while methoxy analogs exhibited reduced solubility but higher plasma stability .

Advanced: How can researchers resolve contradictions in electrochemical or spectroscopic data?

Contradictions often arise from experimental variability or matrix effects. Strategies include:

  • Systematic Replication : Repeat experiments under controlled conditions (pH, temperature, electrode composition) .
  • Cross-Validation : Compare results from multiple techniques (e.g., corroborate NMR data with X-ray structures) .
  • Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in datasets .

Example : Conflicting oxidation potentials in voltammetry may stem from surfactant batch variability. Test electrodes with surfactants from different suppliers to isolate the issue .

Advanced: What mechanistic insights exist for pyridinone derivatives in biofilm inhibition?

Mechanistic studies suggest:

  • Metal Chelation : Pyridinones disrupt bacterial iron acquisition by sequestering Fe³+ via the carbonyl and methoxy groups .
  • Quorum Sensing Interference : Downregulation of lasI and rhlI genes in P. aeruginosa reduces virulence factor production .

Q. Experimental Design :

  • Use fluorescence microscopy to quantify biofilm biomass pre/post treatment.
  • Pair with proteomics to identify dysregulated pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.